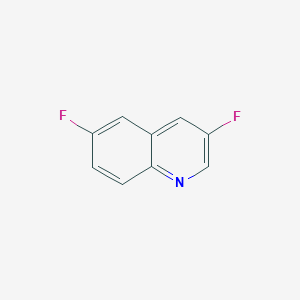
3-Aminoisoquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoisoquinoline-7-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3. It is a derivative of isoquinoline, a structure that is widely distributed in various natural products and has significant biological and medicinal importance . The unique structure of this compound makes it a valuable scaffold in the synthesis of biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-Aminoisoquinoline-7-carbonitrile involves a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method provides a facile synthesis route from readily available starting materials. Other synthetic approaches include the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . Additionally, the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines is another accessible option .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
化学反応の分析
Types of Reactions: 3-Aminoisoquinoline-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
科学的研究の応用
3-Aminoisoquinoline-7-carbonitrile has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Aminoisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
3-Aminoisoquinoline: A closely related compound with similar structural features and applications.
7-Isoquinolinecarbonitrile: Another related compound with a different substitution pattern on the isoquinoline ring.
Quinoxalines: Compounds with a similar heterocyclic structure but different nitrogen atom positions.
Uniqueness: 3-Aminoisoquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
1337879-47-6 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
3-aminoisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-8-4-10(12)13-6-9(8)3-7/h1-4,6H,(H2,12,13) |
InChIキー |
CZGFHWRSZXGBCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=NC=C2C=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
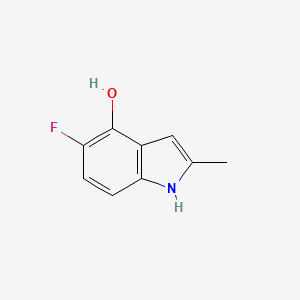
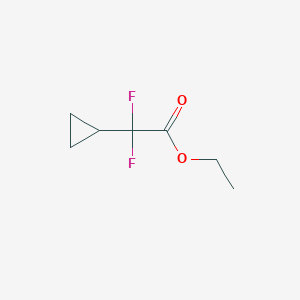


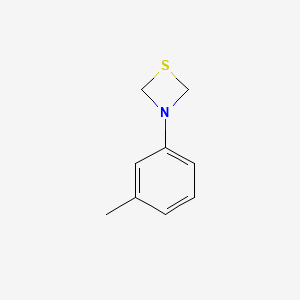

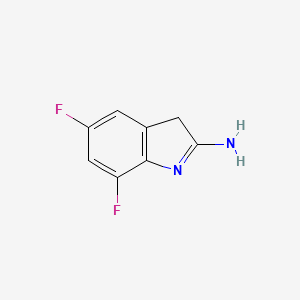
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
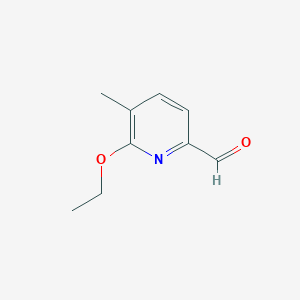
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
